molecular formula C21H19BrN2O3S B4052262 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone

2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone

Cat. No.: B4052262
M. Wt: 459.4 g/mol
InChI Key: PLKALCSOLNUNPO-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone . Quinazolinones and their derivatives are important heterocycles in medicinal chemistry due to their wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been found to be crucial for their biological activity. Substitution at positions 2 and 3, the existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .

Scientific Research Applications

Antimicrobial Activity

Quinazolinone derivatives have been synthesized with antimicrobial activity against a spectrum of Gram-positive, Gram-negative bacteria, and fungi. For example, new compounds like furothiazolo pyrimido quinazolines demonstrated excellent growth inhibition of bacteria and fungi, suggesting their potential as novel antimicrobial agents (Abu‐Hashem, 2018).

Synthesis Methods

Research has also focused on the synthesis of 4(3H)-quinazolinones, highlighting various methods for their preparation. One approach involves one-pot synthesis from anthranilamides and aldehydes, emphasizing the method's efficiency and the mild reaction conditions employed (Cheng et al., 2013). Another study presented the synthesis and bioactivity evaluation of novel arylimines containing a quinazolinone moiety, revealing strong antifungal and antibacterial activities, which outperformed commercial antibacterial agents (Wang et al., 2013).

Analgesic and Anti-inflammatory Properties

Quinazolinones have shown promising analgesic and anti-inflammatory properties. For instance, compounds synthesized from 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one exhibited significant analgesic activity, suggesting their potential for pain management (Osarodion, 2023).

Recent Advances and Synthesis Techniques

Recent studies have focused on advancing the synthesis techniques for 4(3H)-quinazolinone derivatives. Efficient methods for constructing these compounds, highlighting their broad applications in medicinal chemistry, have been developed. This includes copper-catalyzed synthesis processes that are both versatile and efficient (Huang et al., 2009).

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(oxolan-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3S/c22-15-9-7-14(8-10-15)19(25)13-28-21-23-18-6-2-1-5-17(18)20(26)24(21)12-16-4-3-11-27-16/h1-2,5-10,16H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKALCSOLNUNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone
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2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone
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2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone

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